molecular formula C15H32O6S2 B14742062 2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate CAS No. 5455-55-0

2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate

Katalognummer: B14742062
CAS-Nummer: 5455-55-0
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: QOURGJDTNCZVHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate is a chemical compound with the molecular formula C15H32O6S2 It is known for its unique structure, which includes both butylsulfonyl and butane-1-sulfonate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate typically involves the reaction of butylsulfonyl chloride with 2-ethylbutyl alcohol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Butylsulfonyl chloride+2-ethylbutyl alcohol2-[(Butylsulfonyl)oxy]methyl-2-ethylbutyl butane-1-sulfonate\text{Butylsulfonyl chloride} + \text{2-ethylbutyl alcohol} \rightarrow \text{this compound} Butylsulfonyl chloride+2-ethylbutyl alcohol→2-[(Butylsulfonyl)oxy]methyl-2-ethylbutyl butane-1-sulfonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonate groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the butylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(Methylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate
  • 2-{[(Ethylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate
  • 2-{[(Propylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate

Uniqueness

2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate is unique due to its specific butylsulfonyl and butane-1-sulfonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes.

Eigenschaften

CAS-Nummer

5455-55-0

Molekularformel

C15H32O6S2

Molekulargewicht

372.5 g/mol

IUPAC-Name

[2-(butylsulfonyloxymethyl)-2-ethylbutyl] butane-1-sulfonate

InChI

InChI=1S/C15H32O6S2/c1-5-9-11-22(16,17)20-13-15(7-3,8-4)14-21-23(18,19)12-10-6-2/h5-14H2,1-4H3

InChI-Schlüssel

QOURGJDTNCZVHX-UHFFFAOYSA-N

Kanonische SMILES

CCCCS(=O)(=O)OCC(CC)(CC)COS(=O)(=O)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.